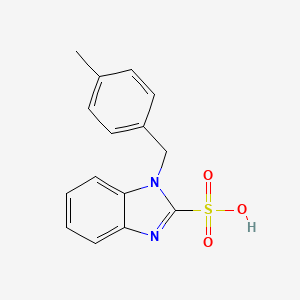

1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid

CAS No.: 537010-03-0

Cat. No.: VC7166836

Molecular Formula: C15H14N2O3S

Molecular Weight: 302.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537010-03-0 |

|---|---|

| Molecular Formula | C15H14N2O3S |

| Molecular Weight | 302.35 |

| IUPAC Name | 1-[(4-methylphenyl)methyl]benzimidazole-2-sulfonic acid |

| Standard InChI | InChI=1S/C15H14N2O3S/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)21(18,19)20/h2-9H,10H2,1H3,(H,18,19,20) |

| Standard InChI Key | QICGMZXBPKUVSY-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid is C₁₅H₁₄N₂O₃S, with a molecular weight of 302.35 g/mol and an exact mass of 302.072513 g/mol . The International Chemical Identifier (InChI) for this compound is:

InChI=1S/C15H14N2O3S/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)16-15(17)21(18,19)20/h2-9H,10H2,1H3,(H,18,19,20) .

The InChIKey, a hashed version of the full InChI, is QICGMZXBPKUVSY-UHFFFAOYSA-N, providing a unique identifier for database searches .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₃S |

| Molecular Weight | 302.35 g/mol |

| Exact Mass | 302.072513 g/mol |

| Topological Polar Surface Area | 83.4 Ų |

| Monoisotopic Mass | 302.072513 g/mol |

Synthesis and Manufacturing

The synthesis of 1-(4-methylbenzyl)-1H-benzimidazole-2-sulfonic acid can be inferred from methodologies used for analogous benzimidazole derivatives. A widely adopted approach involves the condensation of 1,2-phenylenediamine with substituted aldehydes in the presence of acid catalysts. For example, SBA-Pr-SO₃H, a nanoporous solid acid catalyst, has been employed in solvent-free conditions to synthesize 1,2-disubstituted benzimidazoles with yields ranging from 75–90% .

Reaction Scheme

-

Condensation: 1,2-phenylenediamine reacts with 4-methylbenzaldehyde to form an intermediate Schiff base.

-

Cyclization: Acid-catalyzed intramolecular cyclization yields the benzimidazole core.

-

Sulfonation: Post-synthetic sulfonation at the 2-position introduces the sulfonic acid group.

Table 2: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Catalyst | SBA-Pr-SO₃H |

| Solvent | Solvent-free |

| Temperature | Room temperature |

| Reaction Time | 10–52 minutes |

| Yield | 75–90% |

The use of SBA-Pr-SO₃H offers advantages such as recyclability, ease of separation, and compatibility with green chemistry principles .

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆, 300 MHz): Signals corresponding to the aromatic protons of the benzimidazole ring (δ 7.2–8.1 ppm), the methylbenzyl group (δ 2.3 ppm for CH₃, δ 4.8 ppm for CH₂), and the sulfonic acid proton (δ 13.1 ppm) .

-

IR Spectroscopy: Stretching vibrations for S=O (1170–1250 cm⁻¹), C=N (1600–1620 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume